2-chloro-1,3-thiazole-5-sulfonyl fluoride

chemoselective amination SuFEx click chemistry parallel synthesis

Procure this 2-chloro-1,3-thiazole-5-sulfonyl fluoride for sequential scaffold diversification. The C2-Cl enables SNAr amination while the C5-SO₂F warhead is preserved for subsequent SuFEx click chemistry. This orthogonal reactivity, unique to the chloro-fluoride pair, cannot be achieved with mono-functional or sulfonyl chloride analogs. Deploy in parallel medicinal chemistry to access over 6.6B synthetically tractable compounds with a 76% predicted synthesis success rate.

Molecular Formula C3HClFNO2S2
Molecular Weight 201.6 g/mol
CAS No. 2138187-22-9
Cat. No. B6237760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1,3-thiazole-5-sulfonyl fluoride
CAS2138187-22-9
Molecular FormulaC3HClFNO2S2
Molecular Weight201.6 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)Cl)S(=O)(=O)F
InChIInChI=1S/C3HClFNO2S2/c4-3-6-1-2(9-3)10(5,7)8/h1H
InChIKeyOOWVYDSDNDFNMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1,3-thiazole-5-sulfonyl fluoride (CAS 2138187-22-9): Procurement-Relevant Chemical Identity and Baseline Properties


2-Chloro-1,3-thiazole-5-sulfonyl fluoride (CAS 2138187-22-9) is a heteroaryl sulfonyl fluoride building block with the molecular formula C₃HClFNO₂S₂ and a molecular weight of 201.6 g/mol [1]. The compound belongs to the class of 1,3-thiazole-5-sulfonyl fluorides and features two electrophilic reaction centers: a chloro substituent at the 2-position of the thiazole ring and a sulfonyl fluoride (SO₂F) group at the 5-position [2]. Its computed logP is 1.37, and it has a polar surface area of 47 Ų [1]. The presence of both a chloro-substituent and a sulfonyl fluoride group provides two orthogonal handles for chemical modification, enabling sequential or selective transformations at either reactive site [2].

Why 2-Chloro-1,3-thiazole-5-sulfonyl fluoride Cannot Be Replaced by Generic Thiazole Sulfonyl Fluorides or Sulfonyl Chlorides


Generic substitution fails because this compound's dual electrophilic centers—the 2-chloro substituent and the 5-sulfonyl fluoride group—exhibit orthogonal reactivity profiles that cannot be replicated by simpler analogs lacking the chloro handle or by sulfonyl chloride variants. Sulfonyl fluorides, compared with their sulfonyl chloride counterparts, demonstrate increased hydrolytic stability and superior chemoselectivity in SuFEx click chemistry, reacting exclusively at the sulfur center under controlled conditions [1][2]. Furthermore, the chloro substituent provides a distinct nucleophilic aromatic substitution (SNAr) site that enables sequential diversification: the SO₂F group can be preserved during SNAr at the C2 position, or alternatively, the chloro group can remain intact during SuFEx transformations [3]. This orthogonal reactivity is absent in unsubstituted thiazole sulfonyl fluorides and cannot be achieved with sulfonyl chlorides, which are prone to premature hydrolysis and lack the chemoselectivity required for staged functionalization [3].

2-Chloro-1,3-thiazole-5-sulfonyl fluoride: Quantitative Differentiation Evidence Versus Closest Analogs and In-Class Candidates


Orthogonal Reactivity: Sequential SNAr at C2-Cl Followed by SuFEx at SO₂F Enables Staged Diversification

2-Chloro-1,3-thiazole-5-sulfonyl fluoride contains two electrophilic centers that react with distinct chemoselectivity under controlled conditions. In comparative studies of halo(het)arene sulfonyl halides, compounds bearing both a chloro substituent and a sulfonyl fluoride group undergo sulfonamide synthesis at the SO₂F site during the first amination step, while the C2-Cl SNAr-active center remains intact. A second amination at the C2 position is then possible provided sufficient SNAr reactivity [1]. This sequential reactivity enables staged diversification: the sulfonyl fluoride handle can be preserved for subsequent SuFEx click chemistry after initial modification at the chloro position. By contrast, sulfonyl chlorides lack this chemoselectivity control and typically undergo uncontrolled reactions at the SO₂Cl moiety [1][2]. Unsubstituted thiazole sulfonyl fluorides lack the second electrophilic handle entirely, offering only one diversification vector.

chemoselective amination SuFEx click chemistry parallel synthesis

Hydrolytic Stability and Shelf-Life Advantage: Sulfonyl Fluoride vs. Sulfonyl Chloride in Heteroaryl Systems

Sulfonyl fluorides, including 2-chloro-1,3-thiazole-5-sulfonyl fluoride, exhibit markedly enhanced hydrolytic stability compared with their sulfonyl chloride counterparts. This stability stems from the stronger S–F bond versus S–Cl and resistance to nucleophilic attack by water [1]. The increased stability translates to longer shelf-life, reduced degradation during storage and shipping, and greater tolerance to aqueous workup conditions during synthesis [1][2]. In direct comparative studies of functionalized sulfonyl halides, sulfonyl chlorides frequently undergo premature hydrolysis or uncontrolled side reactions, whereas sulfonyl fluorides remain intact under diverse reaction conditions including amide/ester formation, directed ortho-lithiation, and transition-metal-catalyzed cross-couplings [2].

hydrolytic stability shelf-life reagent procurement

Chemoselectivity Advantage: Sulfonyl Fluoride Enables Exclusive S–F Substitution Without Competing C–Cl Degradation

Sulfonyl fluorides, including 2-chloro-1,3-thiazole-5-sulfonyl fluoride, exhibit exclusive reaction at the sulfur center under SuFEx conditions, producing sulfonylation products with high chemoselectivity. This contrasts with sulfonyl chlorides, which frequently undergo competing reaction pathways including premature hydrolysis, reduction, or non-selective nucleophilic attack [1]. In the specific case of 2-chloro-1,3-thiazole-5-sulfonyl fluoride, the sulfonyl fluoride group can be selectively transformed via SuFEx while the chloro substituent remains intact, or alternatively, the chloro group can undergo SNAr while preserving the SO₂F handle for later diversification [2]. Sulfonyl chlorides lack this level of selectivity control, with the SO₂Cl moiety typically reacting first and unpredictably in most transformations [2][3].

chemoselectivity SuFEx sulfonamide synthesis

Physicochemical Profile: LogP 1.37 and PSA 47 Ų Support Favorable Drug-Likeness and Membrane Permeability

2-Chloro-1,3-thiazole-5-sulfonyl fluoride possesses computed physicochemical properties that align with favorable drug-likeness parameters: LogP = 1.37 and polar surface area (PSA) = 47 Ų [1]. These values fall within established medicinal chemistry guidelines (LogP 1–3 for oral bioavailability; PSA < 140 Ų for membrane permeability). While direct comparative data for positional isomers or other thiazole sulfonyl fluoride substitution patterns are not available in the primary literature, the combination of moderate lipophilicity (enabling membrane passage) and moderate polarity (maintaining aqueous solubility) provides a balanced profile suitable for fragment-based drug discovery and covalent probe development. The chloro substituent contributes to the moderate LogP while also providing a synthetic handle for further optimization.

physicochemical properties drug-likeness ADME medicinal chemistry

Optimal Procurement and Application Scenarios for 2-Chloro-1,3-thiazole-5-sulfonyl fluoride (CAS 2138187-22-9)


Staged Parallel Library Synthesis via Sequential SNAr and SuFEx Diversification

This compound is optimally deployed in parallel medicinal chemistry workflows requiring staged diversification of a thiazole scaffold. The C2-Cl position can be aminated first under SNAr conditions while preserving the C5-SO₂F group intact; alternatively, the SO₂F group can undergo SuFEx click chemistry with silyl-protected nucleophiles while leaving the chloro substituent available for subsequent modification [1]. This two-step sequential diversification protocol enables access to a 6.67-billion compound synthetically tractable REAL-type chemical space with 76% expected synthesis success rate, as demonstrated in systematic parallel amination studies of halo(het)arene sulfonyl halides [1]. Users requiring maximum library diversity from a single core scaffold should prioritize this compound over unsubstituted or mono-functional analogs.

Covalent Probe and Inhibitor Design Requiring Thiazole-Based Warhead Scaffolds

The sulfonyl fluoride group serves as a mild yet selective electrophilic warhead for covalent modification of nucleophilic amino acid residues (serine, threonine, lysine, tyrosine, histidine) in target proteins. 2-Chloro-1,3-thiazole-5-sulfonyl fluoride provides this warhead functionality on a thiazole core that is prevalent in bioactive molecules. The orthogonal chloro handle allows for SAR exploration around the warhead without compromising the covalent attachment functionality [1][2]. Compared with sulfonyl chloride-based warheads, the fluoride derivative offers superior stability in biological media and reduced off-target reactivity due to its controlled SuFEx reactivity profile [2]. This compound is particularly suited for fragment-based covalent inhibitor discovery programs targeting enzymes with accessible nucleophilic active-site residues.

Agrochemical Intermediate Synthesis Requiring Controlled Sequential Functionalization

Thiazole derivatives are prominent scaffolds in agrochemical active ingredients, including neonicotinoid insecticides and fungicides. 2-Chlorothiazole intermediates are established precursors in the manufacture of commercial insecticides [1]. The 5-sulfonyl fluoride variant expands the accessible chemical space by enabling introduction of diverse substituents via SuFEx chemistry at the C5 position while retaining the C2-Cl handle for conventional coupling reactions. The enhanced stability of the sulfonyl fluoride group compared with sulfonyl chloride analogs reduces handling complexity in larger-scale synthesis operations and improves process robustness [2][3]. Procurement of this specific dual-functionalized building block enables exploration of novel thiazole-based agrochemical leads with substituent patterns not readily accessible from mono-functional intermediates.

SuFEx Click Chemistry Hub for Bioconjugation and Materials Science

Sulfonyl fluorides function as reliable hubs in SuFEx click chemistry for modular assembly of functional molecules, bioconjugates, and polymeric materials. 2-Chloro-1,3-thiazole-5-sulfonyl fluoride provides a thiazole-based SuFEx hub with the additional advantage of an orthogonal C2-Cl SNAr site for pre-functionalization or post-click modification. The exclusive S–F substitution selectivity of sulfonyl fluorides ensures clean click reactions without competing side products that plague sulfonyl chloride-based conjugations [1][2]. This compound is appropriate for users requiring a heteroaryl SuFEx connector that enables multi-step modular assembly strategies where the chloro substituent provides an independent functionalization vector either before or after the SuFEx event.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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